2-(3,5-dimethylphenoxy)pyrazine
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Overview
Description
2-(3,5-Dimethylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound features a pyrazine ring substituted with a 3,5-dimethylphenoxy group. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Pyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrazine derivatives have been associated with various biological activities, indicating their potential to influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of pyrazine derivatives are crucial in determining their bioavailability and therapeutic efficacy .
Result of Action
Pyrazine derivatives have shown a wide range of biological activities, suggesting they can induce various molecular and cellular changes .
Action Environment
The action of pyrazine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .
Biochemical Analysis
Biochemical Properties
For instance, 2,3-dimethylpyrazine is biosynthesized by an ant-associated bacterium (Serratia marcescens) and serves as an important trail and alarm pheromone of ants .
Cellular Effects
For instance, some pyrazines have been found to exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties .
Molecular Mechanism
Pyrazines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways involving 2-(3,5-dimethylphenoxy)pyrazine are currently unknown. Pyrazines are known to be involved in various metabolic pathways. For instance, 2,3-dimethylpyrazine is known to be metabolized by bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenoxy)pyrazine typically involves the reaction of 3,5-dimethylphenol with pyrazine derivatives under specific conditions. One common method includes the nucleophilic aromatic substitution reaction where 3,5-dimethylphenol reacts with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylphenoxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyrazine ring to dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrazines with nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Known for its flavor and aroma properties, commonly found in food products.
2,3-Dimethylpyrazine: Another flavor compound with similar structural features.
Tetramethylpyrazine: Used in traditional medicine and known for its neuroprotective effects.
Uniqueness: 2-(3,5-Dimethylphenoxy)pyrazine is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets compared to other pyrazine derivatives .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-10(2)7-11(6-9)15-12-8-13-3-4-14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZJICZWFXSTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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